Piperidin-1-carboximidamid-Hydrochlorid

Übersicht

Beschreibung

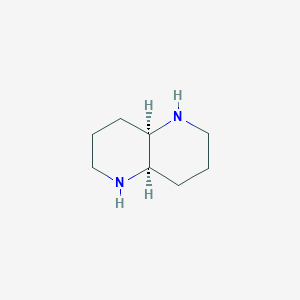

Piperidine-1-carboximidamide hydrochloride is not directly mentioned in the provided papers, but related compounds and their properties can offer insights into its characteristics. Piperidine derivatives are a significant class of compounds with a wide range of applications in medicinal chemistry and organic synthesis. They are known for their presence in various bioactive molecules and pharmaceuticals.

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. For instance, l-Piperazine-2-carboxylic acid derived N-formamides have been used as Lewis basic catalysts for the hydrosilylation of N-aryl imines, indicating a method for introducing functional groups onto the piperidine ring . Additionally, the tandem Aza[4 + 2]/Allylboration reaction has been employed for the stereocontrolled synthesis of α-hydroxyalkyl piperidine derivatives, which is a multicomponent reaction that can create complex piperidine structures in a single operation . Oxidative carbon–hydrogen bond functionalizations of enamides have also been used to form piperidine structures with high efficiency and stereocontrol .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex, with the potential for multiple stereogenic centers. For example, the α-hydroxyalkyl piperidine unit, which is common in several natural alkaloids, can be synthesized with four stereogenic centers . The crystal and molecular structure of 4-carboxypiperidinium chloride has been characterized by X-ray diffraction, revealing a protonated piperidine ring with the carboxyl group in the equatorial position . This information can be extrapolated to understand the potential molecular geometry of Piperidine-1-carboximidamide hydrochloride.

Chemical Reactions Analysis

Piperidine derivatives can participate in a variety of chemical reactions. The hydrosilylation of N-aryl imines using piperidine-derived catalysts is one such reaction, which can yield high isolated yields and enantioselectivities for a broad range of substrates . The formation of piperidine structures through oxidative C–H bond functionalizations of enamides is another example of the chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by their molecular structure. For instance, the crystal structure of 4-carboxypiperidinium chloride shows that the Cl^- anion is connected with the carboxyl group via hydrogen bonds, which could affect the compound's solubility and stability . The formation of a molecular complex with CO2 and H2O through hydrogen bonding, as seen in the piperidine–CO2–H2O molecular complex, suggests that piperidine derivatives can engage in reversible interactions with other molecules .

Wissenschaftliche Forschungsanwendungen

Pharmakologie

Piperidin-1-carboximidamid-Hydrochlorid: spielt eine wichtige Rolle in der Pharmakologie, insbesondere bei der Entwicklung von Antikrebsmitteln . Es wurde festgestellt, dass es als potenzieller klinischer Wirkstoff gegen verschiedene Krebsarten wirkt, darunter Brust-, Prostata-, Darm-, Lungen- und Eierstockkrebs . Sowohl in alleiniger Anwendung als auch in Kombination mit neuartigen Medikamenten zeigt es vielversprechende Ergebnisse im klinischen Kontext.

Biochemie

In der Biochemie wird diese Verbindung aufgrund ihrer biologischen Aktivitäten eingesetzt. Piperidinderivate, einschließlich this compound, sind bekannt für ihre vielfältigen biologischen Wirkungen, wie z. B. Antikrebs-, antivirale, antimalarielle und antimikrobielle Aktivitäten . Diese Eigenschaften machen es zu einem wertvollen Werkzeug für die biochemische Forschung und das Design von Medikamenten.

Organische Synthese

Die Verbindung ist ein wichtiger Baustein in der organischen Synthese. Sie wird bei der Synthese verschiedener Piperidinderivate verwendet, die für die Herstellung von Pharmazeutika unerlässlich sind . Ihre Rolle in Reaktionen wie Hydrierung, Cyclisierung und Aminierung ist entscheidend für die Synthese biologisch aktiver Piperidine.

Medizinische Chemie

In der medizinischen Chemie wird this compound verwendet, um Verbindungen mit pharmakophoren Merkmalen für therapeutische Anwendungen zu erstellen . Es ist ein wichtiger Bestandteil bei der Entwicklung von Medikamenten mit entzündungshemmenden, schmerzlindernden und antipsychotischen Eigenschaften.

Analytische Chemie

Diese Verbindung ist auch in der analytischen Chemie relevant, wo sie als Standard oder Reagenz bei der Quantifizierung und Identifizierung verschiedener biologischer Substanzen eingesetzt werden kann . Ihre genaue Rolle in analytischen Anwendungen hängt vom spezifischen Kontext der Forschung ab.

Chemieingenieurwesen

Im Chemieingenieurwesen kann this compound an der Prozessoptimierung für die Synthese von Pharmazeutika beteiligt sein . Seine Eigenschaften können Reaktionsbedingungen, Ausbeuten und die Skalierbarkeit chemischer Prozesse beeinflussen.

Umweltwissenschaften

Obwohl direkte Anwendungen in den Umweltwissenschaften nicht explizit dokumentiert sind, deutet die Rolle der Verbindung bei der Synthese von Pharmazeutika und ihre biologischen Aktivitäten auf potenzielle Umweltaspekte hin, wie z. B. die Entwicklung umweltfreundlicher Synthesemethoden oder die Untersuchung ihres Umweltverhaltens .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Piperidine-1-carboximidamide Hydrochloride, a derivative of piperidine, has been found to target several key proteins in the body. It has been reported to target EGFR, BRAF, and CDK2 . These proteins play crucial roles in cell signaling and regulation of cell growth. EGFR is a receptor tyrosine kinase that, when activated, can stimulate cell proliferation. BRAF is a protein kinase involved in sending signals within cells and plays a role in cell division and differentiation. CDK2 is a cyclin-dependent kinase that regulates the cell cycle.

Mode of Action

For instance, it has been reported to inhibit EGFR, BRAF, and CDK2 , which can lead to a decrease in cell proliferation and an increase in cell death. This makes Piperidine-1-carboximidamide Hydrochloride a potential therapeutic agent for conditions characterized by uncontrolled cell growth, such as cancer.

Biochemical Pathways

Piperidine-1-carboximidamide Hydrochloride affects several biochemical pathways due to its interaction with its targets. By inhibiting EGFR, BRAF, and CDK2, it can affect pathways related to cell proliferation, differentiation, and survival. For example, the inhibition of EGFR can disrupt the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Similarly, the inhibition of BRAF can affect the RAF/MEK/ERK pathway, which is also involved in cell proliferation and survival .

Result of Action

The result of Piperidine-1-carboximidamide Hydrochloride’s action is a decrease in cell proliferation and an increase in cell death, particularly in cancer cells . By inhibiting key proteins involved in cell growth and survival, Piperidine-1-carboximidamide Hydrochloride can disrupt the normal functioning of these cells, leading to their death. This makes it a potential therapeutic agent for conditions characterized by uncontrolled cell growth.

Eigenschaften

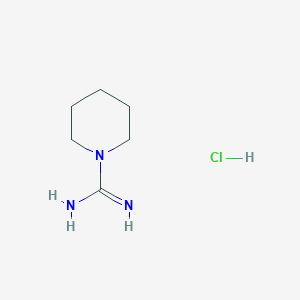

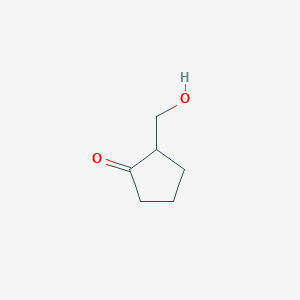

IUPAC Name |

piperidine-1-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3.ClH/c7-6(8)9-4-2-1-3-5-9;/h1-5H2,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVOIHMRBFEGBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70458993 | |

| Record name | Piperidine-1-carboximidamide Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41316-49-8 | |

| Record name | Piperidine-1-carboximidamide Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1310575.png)

![4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane](/img/structure/B1310602.png)